6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride
Description
Table 1: Key Structural and Functional Attributes of 6-O-tert-butyl 7-O-ethyl 3,6-Diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride
| Property | Detail |
|---|---|
| Molecular Formula | C₁₆H₂₅ClN₂O₅ |
| Molecular Weight | 320.81 g/mol |
| Core Structure | 3,6-Diazabicyclo[3.2.1]octane |
| Prodrug Groups | 6-O-tert-butyl, 7-O-ethyl esters |
| Mechanism | Covalent serine β-lactamase inhibition |
| Target Enzymes | Class A, C, D β-lactamases |
| Synthetic Route | Acid-mediated deprotection, esterification (U.S. Patent 10,604,522) |
Properties
IUPAC Name |
6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVSDDINWPKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride is a bicyclic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.
The compound has a molecular formula of and a molecular weight of 284.35 g/mol. Its unique bicyclic structure includes both tert-butyl and ethyl substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate |
| InChI Key | IMALXXQBKVAKSL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure enables it to fit into enzyme active sites or bind to receptors, potentially modulating their activity. Research indicates that it may act as a chiral catalyst in asymmetric synthesis and as a tool for studying protein-ligand interactions.
Biological Activity
Research has shown various biological activities associated with the compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for further investigation in the field of antibacterial drug development.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways, which could lead to novel therapeutic applications.
- Cytotoxicity : In vitro studies have indicated potential cytotoxic effects on cancer cell lines, warranting further exploration into its antitumor properties.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.
- Cancer Cell Studies : In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer drug.
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes, providing insights into its mechanism of action at the molecular level.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In vitro Studies : Various studies have reported that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic Studies : Detailed mechanistic studies using molecular docking simulations have provided insights into how the compound interacts with target proteins, enhancing our understanding of its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences and biological activities of analogous bicyclic compounds:
Key Insights
The 3,6-diaza configuration (vs. 3,8-diaza in other octane derivatives) alters nitrogen positioning, which may affect receptor binding specificity (e.g., α4β2 nAChRs) .
Substituent Effects :
- tert-butyl esters enhance metabolic stability and lipophilicity, while ethyl esters balance solubility. The hydrochloride salt further improves bioavailability .
- Analogous compounds with Boc protection (e.g., CAS: 869494-16-6) are intermediates for drug discovery, lacking direct therapeutic data .
Biological Activity Trends :
- 3,6-Diazabicyclo[3.3.1]heptane exhibits cytotoxicity against prostate cancer cells, suggesting that bicyclic amines with smaller cores may favor oncology applications .
- 3,8-Diazabicyclo[3.2.1]octane demonstrates high receptor affinity, emphasizing the role of nitrogen placement in target engagement .
Q & A
Q. How to establish structure-function relationships for this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
